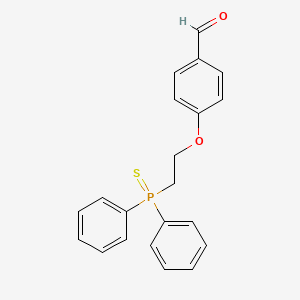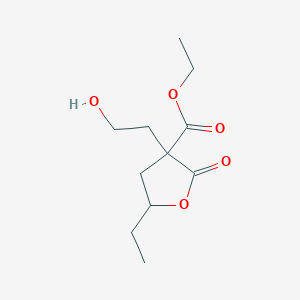
4-Ethenyl-1-methyldecahydroquinolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-vinyldecahydroquinolin-4-ol is a heterocyclic organic compound belonging to the quinoline family. This compound is characterized by a decahydroquinoline core structure with a methyl group at the first position, a vinyl group at the fourth position, and a hydroxyl group also at the fourth position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-vinyldecahydroquinolin-4-ol typically involves multi-step organic reactions. One common method includes the hydrogenation of quinoline derivatives followed by functional group modifications. For instance, the hydrogenation of 4-vinylquinoline can yield the decahydroquinoline core, which can then be methylated and hydroxylated under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes using metal catalysts such as palladium or platinum. The reaction conditions often include high pressure and temperature to ensure complete hydrogenation. Subsequent functionalization steps, such as methylation and hydroxylation, are carried out using reagents like methyl iodide and sodium hydroxide under anhydrous conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-vinyldecahydroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: 1-Methyl-4-vinyldecahydroquinolin-4-one.
Reduction: 1-Methyl-4-ethyldecahydroquinolin-4-ol.
Substitution: 1-Methyl-4-vinyldecahydroquinolin-4-chloride.
Applications De Recherche Scientifique
1-Methyl-4-vinyldecahydroquinolin-4-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-vinyldecahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The vinyl group can undergo polymerization reactions, contributing to the compound’s reactivity. The decahydroquinoline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-Methyl-4-vinyldecahydroquinolin-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
1-Methyl-4-ethyldecahydroquinolin-4-ol: Similar structure but with an ethyl group instead of a vinyl group.
4-Hydroxy-2-quinoline: Similar core structure but with different functional groups.
Uniqueness: 1-Methyl-4-vinyldecahydroquinolin-4-ol is unique due to the presence of both a vinyl group and a hydroxyl group on the decahydroquinoline core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
62233-80-1 |
|---|---|
Formule moléculaire |
C12H21NO |
Poids moléculaire |
195.30 g/mol |
Nom IUPAC |
4-ethenyl-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol |
InChI |
InChI=1S/C12H21NO/c1-3-12(14)8-9-13(2)11-7-5-4-6-10(11)12/h3,10-11,14H,1,4-9H2,2H3 |
Clé InChI |
LHMVFLUAASVWDO-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(C2C1CCCC2)(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine](/img/structure/B12890230.png)


methanone](/img/structure/B12890256.png)


![Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]-](/img/structure/B12890266.png)



![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12890284.png)
![2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12890290.png)

![(3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12890296.png)
